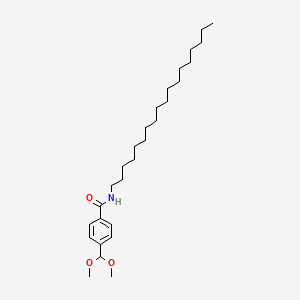
4-(Dimethoxymethyl)-N-octadecylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethoxymethyl)-N-octadecylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a dimethoxymethyl group attached to the benzene ring and an octadecyl chain linked to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-N-octadecylbenzamide typically involves the reaction of 4-(dimethoxymethyl)benzaldehyde with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The reaction mixture is usually heated to promote the reaction and ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are essential to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Dimethoxymethyl)-N-octadecylbenzamide can undergo various chemical reactions, including:
Oxidation: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
4-(Dimethoxymethyl)-N-octadecylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Dimethoxymethyl)-N-octadecylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
4-(Dimethoxymethyl)-N-octadecylbenzamide can be compared with other similar compounds, such as:
4-(Dimethoxymethyl)benzaldehyde: Shares the dimethoxymethyl group but lacks the octadecyl chain.
N-octadecylbenzamide: Contains the octadecyl chain but lacks the dimethoxymethyl group.
4-(Dimethoxymethyl)-N-hexadecylbenzamide: Similar structure but with a shorter hexadecyl chain.
The uniqueness of this compound lies in its combination of the dimethoxymethyl group and the long octadecyl chain, which imparts distinct chemical and physical properties.
特性
CAS番号 |
138325-41-4 |
|---|---|
分子式 |
C28H49NO3 |
分子量 |
447.7 g/mol |
IUPAC名 |
4-(dimethoxymethyl)-N-octadecylbenzamide |
InChI |
InChI=1S/C28H49NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31-2)32-3/h20-23,28H,4-19,24H2,1-3H3,(H,29,30) |
InChIキー |
NRKALDBUPHXCPQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-[(tert-Butoxycarbonyl)amino]phenyl}prop-2-enoic acid](/img/structure/B14266426.png)
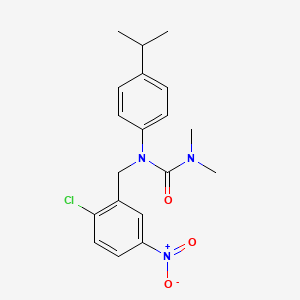
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-](/img/structure/B14266442.png)
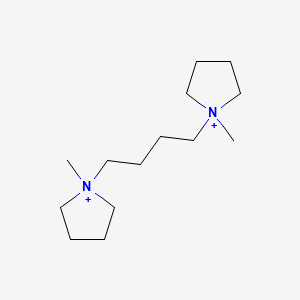
![[[2-Ethylhexoxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14266454.png)
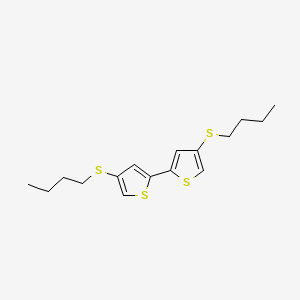
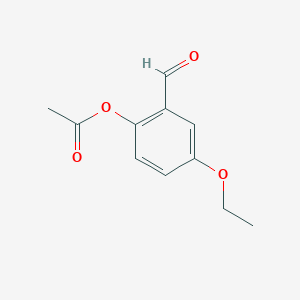
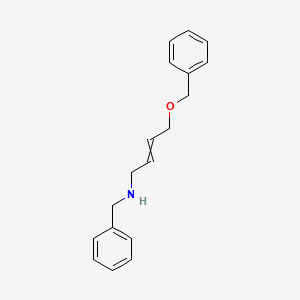
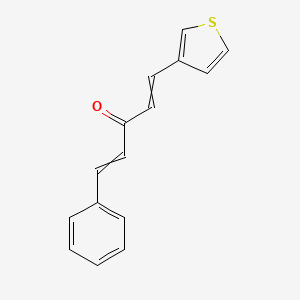
![3-([2,2'-Bipyridin]-4-yl)phenol](/img/structure/B14266480.png)
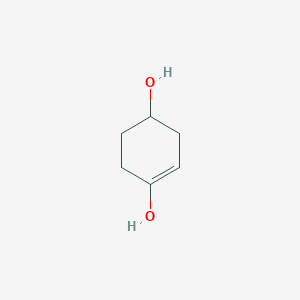
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
